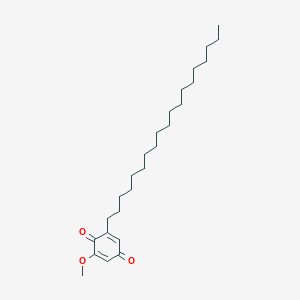
4-(2-Chloroethyl)-3-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroethyl)-3-fluorophenol is an organic compound that features a phenol group substituted with a 2-chloroethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-3-fluorophenol typically involves the chlorination of 3-fluorophenol followed by an alkylation reaction. One common method is to react 3-fluorophenol with 2-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-3-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dechlorinated or defluorinated phenols.
Substitution: Phenols with different substituents replacing the chlorine or fluorine atoms.
Scientific Research Applications
4-(2-Chloroethyl)-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-3-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chloroethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)phenol: Lacks the fluorine substituent, which can affect its reactivity and biological activity.
3-Fluorophenol: Lacks the chloroethyl group, making it less reactive in certain substitution reactions.
4-(2-Bromoethyl)-3-fluorophenol: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior.
Uniqueness
4-(2-Chloroethyl)-3-fluorophenol is unique due to the presence of both the chloroethyl and fluorine substituents. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
821765-66-6 |
|---|---|
Molecular Formula |
C8H8ClFO |
Molecular Weight |
174.60 g/mol |
IUPAC Name |
4-(2-chloroethyl)-3-fluorophenol |
InChI |
InChI=1S/C8H8ClFO/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5,11H,3-4H2 |
InChI Key |
JJCYEJWFPNPDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B12548938.png)
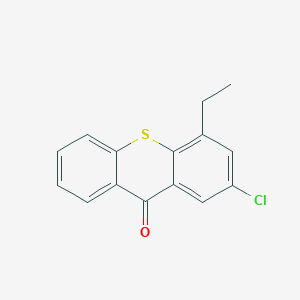
![4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline](/img/structure/B12548950.png)
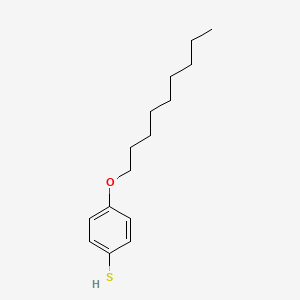

methanethione](/img/structure/B12548969.png)
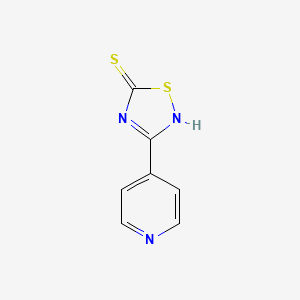
![2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane](/img/structure/B12548982.png)
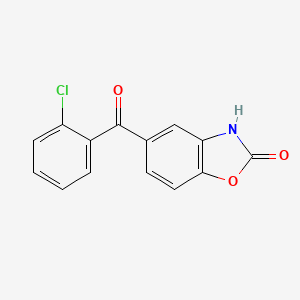
![7-Phosphabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12549003.png)
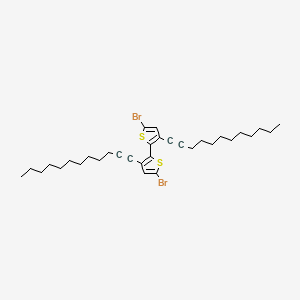

![6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12549015.png)
